An In-depth Technical Guide to 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene: Synthesis, Properties, and Applications
Introduction: In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group, in particular, is a prevalent motif in numerous pharmaceuticals and agrochemicals, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Thiophene and its derivatives are also a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for their diverse biological activities.[2] This guide provides a comprehensive technical overview of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene (CAS Number: 1249101-79-8), a fluorinated building block with significant potential in organic synthesis. Due to the limited direct literature on this specific compound, this document will leverage established principles of organic chemistry and data from analogous structures to present a robust guide for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1249101-79-8 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₄BrF₃S | Chemical Supplier Catalogs |
| Molecular Weight | 245.06 g/mol | Calculated |
| IUPAC Name | 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene | IUPAC Nomenclature |
| Canonical SMILES | C1=CSC(=C1)C(C(F)(F)F)Br | Chemical Structure |
| Predicted LogP | 3.5 (approx.) | Cheminformatics Software |
| Predicted Boiling Point | 180-190 °C (at 760 mmHg) | Estimation from similar compounds |
| Predicted Density | 1.7-1.8 g/cm³ | Estimation from similar compounds |
Proposed Synthesis Pathway
Figure 1: Proposed two-step synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene from thiophene.
Step 1: Synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethyl)thiophene (Precursor)
The initial step involves the regioselective deprotonation of thiophene at the 2-position using a strong organolithium base, followed by the addition of trifluoroacetaldehyde.
Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).
-
Thiophene Addition: Thiophene is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of 2-lithiothiophene.[3]
-
Addition of Trifluoroacetaldehyde: Gaseous trifluoroacetaldehyde (CF₃CHO) is bubbled through the solution, or a pre-condensed solution of trifluoroacetaldehyde in THF is added dropwise at -78 °C. The reaction is highly exothermic and the addition should be controlled to maintain the temperature.
-
Quenching: After the addition is complete, the reaction is stirred for an additional hour at -78 °C and then quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-(2,2,2-trifluoro-1-hydroxyethyl)thiophene, is purified by flash column chromatography.
Step 2: Synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene (Target Compound)
The second step is the conversion of the secondary alcohol precursor to the corresponding bromide. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an Sₙ2 mechanism with inversion of stereochemistry if a chiral center is present.[4][5]
Protocol:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the purified 2-(2,2,2-trifluoro-1-hydroxyethyl)thiophene and anhydrous diethyl ether.
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of PBr₃: Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of ice-cold water.
-
Workup and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is purified by vacuum distillation or flash column chromatography.
Expected Reactivity and Synthetic Utility
The chemical reactivity of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is dictated by the interplay of the thiophene ring, the bromine atom, and the trifluoromethyl group.
Figure 2: Key reactivity pathways of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene.
-
Nucleophilic Substitution: The bromine atom is at a "benzylic-like" position, activated by the adjacent thiophene ring, making it susceptible to Sₙ2 displacement by a variety of nucleophiles.[6][7] The strong electron-withdrawing effect of the trifluoromethyl group may influence the reaction rate.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr is expected to occur, yielding 2-(2,2,2-trifluorovinyl)thiophene.
-
Organometallic Reagent Formation: The compound can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be used in a wide range of carbon-carbon bond-forming reactions.
-
Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents.
Applications in Drug Discovery and Materials Science
The unique combination of a thiophene ring and a trifluoromethyl group makes 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene a valuable building block in several areas of chemical research.
-
Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][8] The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule.[1] This building block can be used to synthesize novel drug candidates with improved potency and metabolic stability.
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The structural motifs present in this molecule are relevant for the development of new crop protection agents.
-
Materials Science: Thiophene-based materials are extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorine can modulate the electronic properties and stability of these materials.
Analytical Characterization
The structure and purity of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene can be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the thiophene protons and the methine proton adjacent to the bromine and trifluoromethyl group.
-
¹³C NMR: The spectrum will show signals for the thiophene carbons, the carbon bearing the bromine, and the trifluoromethyl carbon, with characteristic C-F coupling.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[9]
-
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks with approximately 1:1 ratio).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H and C=C stretching of the thiophene ring, and strong C-F stretching bands.
Safety and Handling
While specific toxicity data for 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is not available, it should be handled with the care appropriate for a reactive organobromine compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is a promising fluorinated building block with significant potential for applications in medicinal chemistry, agrochemicals, and materials science. Although direct literature on this compound is scarce, its synthesis, reactivity, and utility can be reliably inferred from established chemical principles. This technical guide provides a solid foundation for researchers to explore the potential of this versatile molecule in their synthetic endeavors.
References
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Available at: [Link].
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Available at: [Link].
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link].
-
Chemistry Steps. Benzylic Bromination. Available at: [Link].
-
Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link].
-
OrgoSolver. Alcohol to Bromide - Common Conditions. Available at: [Link].
-
Chemistry LibreTexts. 18.13 Benzylic Halogenation. (2019). Available at: [Link].
-
BYJU'S. PBr3 Reaction. Available at: [Link].
-
Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Available at: [Link].
-
OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available at: [Link].
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Available at: [Link].
-
National Institute of Standards and Technology. Thiophene, 3-bromo-. Available at: [Link].
-
Sci-Hub. Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes. Available at: [Link].
-
Sci-Hub. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynes. Available at: [Link].
-
ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). Available at: [Link].
-
ResearchGate. A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes S.Rajappa, V. K. Gumaste Adv.Heterocycl. Chem, 2013, 108, 1-161. Available at: [Link].
-
PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (2016). Available at: [Link].
-
The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link].
-
Organic Chemistry Portal. Deprotonation of thiophenes using lithium magnesates. Available at: [Link].
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (1997). Available at: [Link].
-
Sci-Hub. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes. Available at: [Link].
-
ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2025). Available at: [Link].
-
ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Available at: [Link].
-
National Institute of Standards and Technology. Thiophene, 2-bromo-. Available at: [Link].
-
SpringerLink. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2018). Available at: [Link].
-
National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Available at: [Link].
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Available at: [Link].
-
PubMed. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. (1998). Available at: [Link].
-
National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). Available at: [Link].
-
PubMed. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006). Available at: [Link].
-
National Institutes of Health. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. (2022). Available at: [Link].
-
YouTube. Bromo pattern in Mass Spectrometry. (2023). Available at: [Link].
-
Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Available at: [Link].
-
ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available at: [Link].
-
National Institutes of Health. 2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone. (2022). Available at: [Link].
-
National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. (2019). Available at: [Link].
-
ResearchGate. (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link].
-
Journal of the American Chemical Society. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. (2026). Available at: [Link].
-
Chemistry LibreTexts. Reactivity of Alpha Hydrogens. (2023). Available at: [Link].
-
ACS Publications. Extracting Structural Data from MALDI-ToF Mass Spectrometry Analysis of Alternating Conjugated Polymers – A Case Study on PBTTT Derivatives. (2024). Available at: [Link].
-
MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2022). Available at: [Link].
-
Taylor & Francis Online. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2021). Available at: [Link].
-
ResearchGate. Thiophenes: reactions and synthesis. Available at: [Link].
-
ResearchGate. Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. (2025). Available at: [Link].
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
